5-Butylpyridine-2-carbonyl chloride;hydrochloride
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Overview
Description
5-Butylpyridine-2-carbonyl chloride;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a butyl group attached to the pyridine ring, along with a carbonyl chloride and hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylpyridine-2-carbonyl chloride;hydrochloride typically involves the reaction of 5-butylpyridine with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-Butylpyridine-2-carbonyl chloride;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The butyl group can undergo oxidation to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Reduction: Reducing agents like LiAlH₄ in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Amides and Esters: Formed from substitution reactions.
Aldehydes and Alcohols: Formed from reduction reactions.
Carboxylic Acids and Ketones: Formed from oxidation reactions.
Scientific Research Applications
5-Butylpyridine-2-carbonyl chloride;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Butylpyridine-2-carbonyl chloride;hydrochloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The butyl group and pyridine ring can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonyl chloride hydrochloride: Similar structure but lacks the butyl group.
4-Butylpyridine-2-carbonyl chloride: Similar structure but with the butyl group in a different position.
5-Methylpyridine-2-carbonyl chloride: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
5-Butylpyridine-2-carbonyl chloride;hydrochloride is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. This makes it a valuable intermediate in the synthesis of compounds with specific characteristics.
Properties
CAS No. |
61379-37-1 |
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Molecular Formula |
C10H13Cl2NO |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
5-butylpyridine-2-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-2-3-4-8-5-6-9(10(11)13)12-7-8;/h5-7H,2-4H2,1H3;1H |
InChI Key |
MORLQMZKFLNVKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C(=O)Cl.Cl |
Origin of Product |
United States |
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